3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine is a chemical compound that features a piperidine ring attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution on the 2,3-dihydrobenzo[b][1,4]dioxin ring .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base for deprotonation, followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine is unique due to its combination of a piperidine ring and a dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine |
InChI |
InChI=1S/C13H17NO2/c1-2-11(9-14-5-1)10-3-4-12-13(8-10)16-7-6-15-12/h3-4,8,11,14H,1-2,5-7,9H2 |
InChI Key |
HTYFDMZIIBITQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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